Tridecanoic-2,2-d2 acid
Overview
Description
Tridecanoic-2,2-d2 acid: , also known as 2,2-Dideutero-11-tridecanoic acid, is a deuterated fatty acid. This compound is characterized by the replacement of two hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula is CH3(CH2)10CD2CO2H, and it has a molecular weight of 216.36 g/mol . This compound is used in various scientific research studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecanoic-2,2-d2 acid can be synthesized through the deuteration of tridecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under controlled conditions .
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves the use of deuterated reagents and solvents. The process typically includes multiple steps of purification to ensure high isotopic purity. The final product is usually characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: Tridecanoic-2,2-d2 acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Formation of peroxides or carboxylate salts.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Tridecanoic-2,2-d2 acid is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated nature allows for easy detection using NMR spectroscopy.
Biology: In biological studies, this compound is used to investigate metabolic pathways involving fatty acids. The incorporation of deuterium helps in tracking the metabolic fate of the compound in biological systems.
Mechanism of Action
The mechanism of action of Tridecanoic-2,2-d2 acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as phospholipase A2, which is involved in the release of arachidonic acid from membrane phospholipids. This inhibition can modulate inflammatory responses by reducing the production of inflammatory eicosanoids . The deuterium atoms in the compound can also affect the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways .
Comparison with Similar Compounds
Lauric-2,2-d2 acid: A deuterated fatty acid with a shorter alkyl chain.
Stearic acid-2,2-d2: A deuterated fatty acid with a longer alkyl chain.
Adipic acid-d10: A deuterated dicarboxylic acid with different structural properties.
Uniqueness: Tridecanoic-2,2-d2 acid is unique due to its specific chain length and the presence of deuterium atoms. This combination makes it particularly useful in studies requiring precise tracking of fatty acid metabolism and reaction mechanisms. Its intermediate chain length also provides a balance between solubility and hydrophobicity, making it versatile for various applications .
Properties
IUPAC Name |
2,2-dideuteriotridecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOJFHSIKHZHA-XUWBISKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-44-1 | |
Record name | Tridecanoic-2,2-D2 acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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